N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-5-bromofuran-2-carboxamide
Description
This compound is a heterocyclic organic molecule featuring a pyrimidine core substituted with a 1H-imidazol-1-yl group at the 6-position and a methyl group at the 2-position. The pyrimidine ring is linked via an amino group to a phenyl ring, which is further connected to a 5-bromofuran-2-carboxamide moiety.
Properties
IUPAC Name |
5-bromo-N-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN6O2/c1-12-22-17(10-18(23-12)26-9-8-21-11-26)24-13-2-4-14(5-3-13)25-19(27)15-6-7-16(20)28-15/h2-11H,1H3,(H,25,27)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCHGDOXMRJJBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CN=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 5-bromo-N-(4-{[6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl]amino}phenyl)furan-2-carboxamide, is a derivative of imidazole. Imidazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral properties
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties. The compound’s interaction with its targets can lead to changes in cellular processes, potentially contributing to its therapeutic effects.
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities. These interactions can lead to downstream effects that contribute to the compound’s therapeutic effects.
Biological Activity
N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-5-bromofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, efficacy in various biological systems, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈BrN₅O₂ |
| Molecular Weight | 404.27 g/mol |
| CAS Number | 1171740-38-7 |
| Structure | Chemical Structure |
This compound exhibits its biological activity primarily through the inhibition of specific protein targets involved in cellular signaling pathways. The imidazole and pyrimidine moieties are known to interact with various enzymes and receptors, potentially modulating their activity.
Target Proteins
Research indicates that this compound may target deubiquitinases (DUBs), which play crucial roles in protein degradation and cellular regulation. By inhibiting DUBs, the compound could stabilize tumor suppressors and other critical proteins involved in cancer progression .
Anticancer Properties
A study demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis and cell cycle arrest at the G1 phase, suggesting its potential as an anticancer agent .
Enzyme Inhibition
In vitro assays revealed that the compound inhibits specific kinases involved in cancer cell signaling. For instance, it was shown to inhibit the activity of the WEE1 kinase, which is crucial for cell cycle regulation . This inhibition leads to increased sensitivity of cancer cells to DNA-damaging agents.
Case Studies
- Breast Cancer Cell Lines : In a study involving MDA-MB-231 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability (IC₅₀ = 12 µM). Flow cytometry analysis indicated an increase in apoptotic cells after 48 hours of treatment .
- Lung Cancer Models : In A549 lung cancer cells, the compound demonstrated a dose-dependent inhibition of cell growth, with an IC₅₀ value of 15 µM. Mechanistic studies suggested that the compound activates caspase pathways leading to apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: N-[4-(1H-Benzimidazol-2-yl)Phenyl]-5-Bromofuran-2-Carboxamide (CAS: 5765-97-9)
This compound replaces the pyrimidine-imidazole core of the target molecule with a benzimidazole ring. Below is a detailed comparison:
| Parameter | Target Compound | N-[4-(1H-Benzimidazol-2-yl)Phenyl]-5-Bromofuran-2-Carboxamide |
|---|---|---|
| Molecular Formula | C₁₉H₁₅BrN₆O₂ (estimated) | C₁₈H₁₂BrN₃O₂ |
| Molecular Weight | ~449.27 g/mol (estimated) | 382.21 g/mol |
| Core Heterocycle | Pyrimidine-imidazole | Benzimidazole |
| Substituents | 2-Methyl, 6-imidazole, 5-bromofuran | 2-Benzimidazole, 5-bromofuran |
| Solubility | Likely moderate (imidazole enhances solubility) | Lower (benzimidazole increases hydrophobicity) |
| Potential Applications | Kinase inhibition, anticancer agents | Antifungal, DNA intercalation (common for benzimidazoles) |
Structural Implications :
- The benzimidazole analog’s planar aromatic system may enhance DNA intercalation or protein binding compared to the pyrimidine-imidazole core, which offers more hydrogen-bonding sites due to the pyrimidine’s nitrogen atoms .
Other Structural Analogs
N-(3-(5-(1-Methyl-1H-Pyrazol-4-yl)-1H-Benzo[d]imidazol-1-yl)-5-(5-Methyl-Furan-2-yl)Phenyl)Morpholine-4-Carboxamide (CAS: 1430724-10-9) :
This compound replaces the bromofuran with a methyl-furan and introduces a morpholine carboxamide group. The morpholine moiety likely improves solubility, while the methyl-furan reduces steric hindrance compared to the brominated analog .- N-[2-(3-Cyano-6-Nitro-7-(Tetrahydrofuran-3-yl-Oxy)Quinolin-4-yl-Amino)Pyrimidin-5-yl]-4-(Dimethylamino)Benzamide (CAS: 1351943-05-9): Features a quinoline-pyrimidine scaffold with a tetrahydrofuran-oxy group. The nitro and cyano substituents suggest redox activity, contrasting with the bromine’s inert electrophilic role in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
